

CHK-336 Target Engagement: A Technical Guide

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Compound of Interest				
Compound Name:	CHK-336			
Cat. No.:	B11933690		Get Quote	

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Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[1][2] By inhibiting LDHA, the final and committed step in hepatic oxalate synthesis, CHK-336 has the potential to treat all forms of primary hyperoxaluria. This technical guide provides an in-depth overview of the target engagement studies for CHK-336, compiling available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Mechanism of Action and Target Engagement

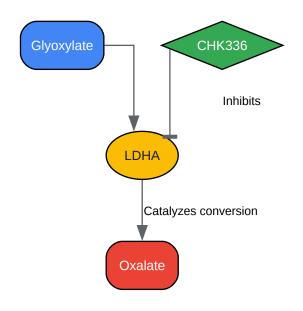
CHK-336 is a potent and selective inhibitor of LDHA.[3] Its liver-targeted distribution is a key feature, achieved through hepatic uptake by organic anion transporting polypeptides (OATPs) and target-mediated drug disposition.[4] This ensures high concentrations of the drug at the primary site of action, the liver, while minimizing systemic exposure.[3][5] Crystallography studies have revealed that **CHK-336** induces a strong interaction network within the LDHA enzyme, leading to a slow off-rate and prolonged target engagement.

Signaling Pathway

The overproduction of oxalate in primary hyperoxaluria is a result of enzymatic defects in glyoxylate metabolism. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate



in the liver. By inhibiting LDHA, **CHK-336** directly blocks this pathway, reducing the synthesis and subsequent urinary excretion of oxalate.



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Figure 1: CHK-336 Inhibition of Oxalate Synthesis Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **CHK-336**.

Parameter	Value	Species/System	Reference
LDHA IC50	<1 nM	Enzymatic Assay	[1]
Lactate Production	<100 nM	Primary Mouse Hepatocytes	[1]
LDHA IC50	0.2-0.3 nM	Enzyme Assays	[6]
Primary Hepatocyte	52-165 nM	Multiple Species	[6]

Table 1: In Vitro Potency of CHK-336



Study Type	Dose Range	Duration	Population	Key Findings	Reference
Single Ascending Dose (SAD)	15 mg to 500 mg	Single Dose	Healthy Volunteers	Generally well-tolerated up to 500 mg.	[1][2]
Multiple Ascending Dose (MAD)	30 mg to 500 mg (planned)	14 Days	Healthy Volunteers	Generally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred at a 125 mg dose, leading to a pause in the trial.	[1][2]

Table 2: Phase 1 Clinical Trial Dosing and Tolerability

Parameter	Value	Population	Reference
Terminal Half-life	18 ± 8 hours	Healthy Volunteers	[7]
Median T _{max}	6 hours (fasted state)	Healthy Volunteers	[7]

Table 3: Pharmacokinetic Parameters of CHK-336 in Healthy Volunteers

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **CHK-336** target engagement. While specific in-house protocols from Chinook Therapeutics are proprietary, the following descriptions are based on standard and published methodologies for similar assays.

LDHA Enzymatic Inhibition Assay



- Objective: To determine the in vitro potency of CHK-336 in inhibiting the enzymatic activity of LDHA.
- Methodology:
 - Enzyme and Substrates: Recombinant human LDHA is used. The reaction mixture includes NADH and pyruvate as substrates.
 - Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. A solution of LDHA is pre-incubated with varying concentrations of CHK-336. The enzymatic reaction is initiated by the addition of pyruvate and NADH.
 - Detection: The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
 - Data Analysis: The rate of reaction is calculated for each concentration of CHK-336. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

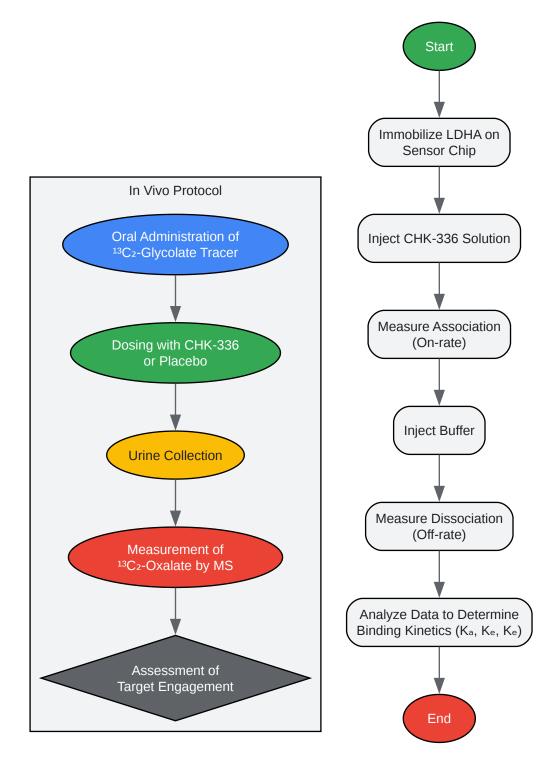
- Objective: To assess the ability of CHK-336 to inhibit LDHA activity within a cellular context.
- Methodology:
 - Cell Culture: Primary hepatocytes from mice are cultured in appropriate media.
 - Treatment: Cells are treated with varying concentrations of CHK-336 for a specified period.
 - Lactate Measurement: The concentration of lactate in the cell culture supernatant is measured. This can be done using commercially available colorimetric or fluorometric lactate assay kits. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
 - Data Analysis: The IC₅₀ value for the inhibition of lactate production is calculated by plotting the lactate concentration against the CHK-336 concentration and fitting to a doseresponse curve.



¹³C₂-Glycolate Tracer Pharmacodynamic Study

- Objective: To demonstrate in vivo target engagement by measuring the inhibition of the conversion of a labeled precursor to labeled oxalate.
- Methodology:
 - Tracer Administration: A stable isotope-labeled tracer, ¹³C₂-glycolate, is administered orally to the study subjects (animal models or human volunteers).[7]
 - CHK-336 Dosing: Subjects receive CHK-336 or a placebo.
 - Sample Collection: Urine samples are collected over a specified period.
 - Sample Analysis: The concentration of ¹³C₂-oxalate in the urine is measured using a sensitive analytical method such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[7]
 - Data Analysis: The reduction in urinary ¹³C₂-oxalate levels in the **CHK-336** treated group compared to the placebo group demonstrates the in vivo inhibition of LDHA.





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